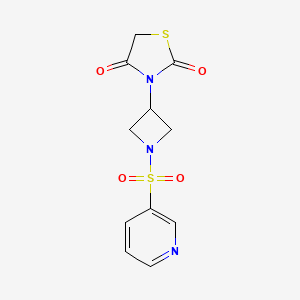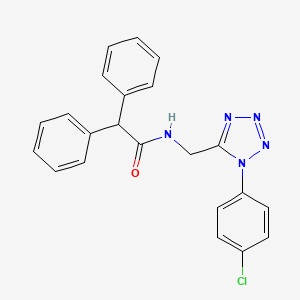
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidinediones . Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Molecular Structure Analysis
The molecular formula of “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is C11H11N3O4S2. The thiazole ring in thiazolidinediones contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
Thiazolidinediones, such as “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, are biologically important five-membered heterocyclic rings having almost all types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Physical And Chemical Properties Analysis
The molecular weight of “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is 313.35. More detailed physical and chemical properties might be available in specific databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine motifs, which are present in “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have been found to exhibit anticancer properties . In a study, all the screened derivatives of thiazolidine-2,4-dione molecules were found to possess mild anticancer potential .
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have shown promising antimicrobial activity. In particular, the molecules H5, H13, H15, and H18 were found to have moderate to promising activity against selected species of microbial strains .
Antioxidant Activity
Thiazolidine-2,4-dione derivatives also exhibit antioxidant activity. The analogue H5 was found to be the most active molecule with an IC50 of 14.85 μg/mL .
Anti-inflammatory Activity
Thiazolidine motifs have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Neuroprotective Activity
Thiazolidine motifs have also been found to exhibit neuroprotective properties . This suggests that they could potentially be used in the treatment of neurodegenerative diseases.
Drug Design
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, making them useful as vehicles in the synthesis of valuable organic combinations . They are used in probe design and can provide useful information for designing next-generation drug candidates .
Wirkmechanismus
Target of Action
The primary target of the compound 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is the Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signal transduction . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione interacts with its target, PTP1B, by inhibiting its activity . This inhibition improves insulin resistance, thereby enhancing the body’s response to insulin .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting PTP1B . This results in improved insulin sensitivity and glucose uptake . Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Result of Action
The inhibition of PTP1B by 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione leads to improved insulin resistance and reduced blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .
Zukünftige Richtungen
Thiazolidinediones, including “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have shown promising pharmacological activities. Future research could focus on optimizing these thiazolidinedione derivatives as more effective drug agents . Additionally, the development of environmentally friendly synthesis methods could also be a significant area of future research .
Eigenschaften
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKXAPFBNPXICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)

![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)




![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)
![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)
![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)
